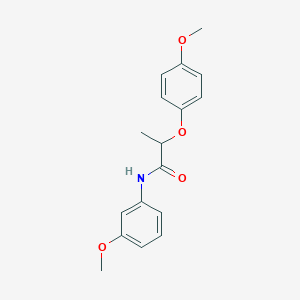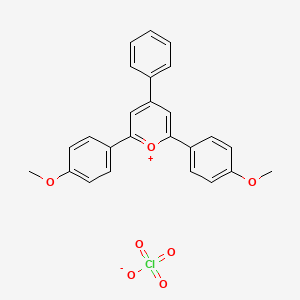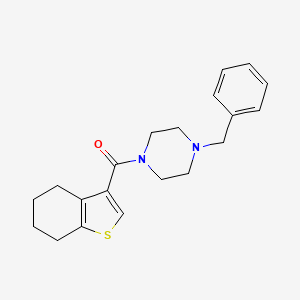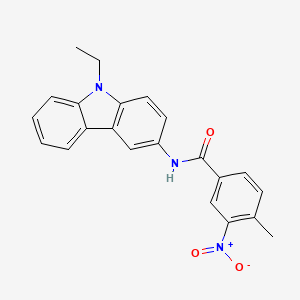
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have various biochemical and physiological effects.
作用機序
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide activates PPARδ, a nuclear receptor that regulates various metabolic pathways, including fatty acid oxidation, glucose metabolism, and inflammation. Activation of PPARδ by 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, resulting in improved lipid and glucose metabolism and reduced adiposity. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, reduced adiposity, and improved cardiovascular function. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anti-inflammatory properties and has been shown to reduce oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. Moreover, it has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, including further investigation of its therapeutic potential for metabolic and cardiovascular diseases, as well as its potential use in cancer treatment. Moreover, there is a need for further studies on the safety and toxicity of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide, as well as its potential interactions with other drugs and compounds. Finally, there is a need for the development of more potent and selective PPARδ agonists with improved safety and efficacy profiles.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxyphenol with 3-methoxybenzylamine to form 2-(3-methoxyphenyl)ethylamine, which is then reacted with 4-chlorobutyryl chloride to form the intermediate 4-chlorobutyryl-2-(3-methoxyphenyl)ethylamine. Finally, the intermediate is reacted with 4-methoxyphenoxyacetic acid to form 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential use in enhancing athletic performance and endurance. Moreover, 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12(22-15-9-7-14(20-2)8-10-15)17(19)18-13-5-4-6-16(11-13)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPNRHIFLMFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)

![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B5219729.png)
![1-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5219730.png)
![4-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5219734.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219735.png)

![allyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5219741.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(3-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5219747.png)
![methyl [8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5219749.png)

![3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5219768.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)